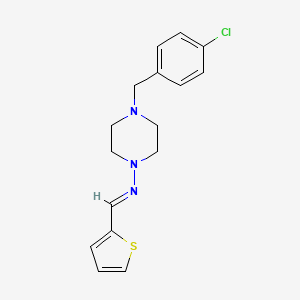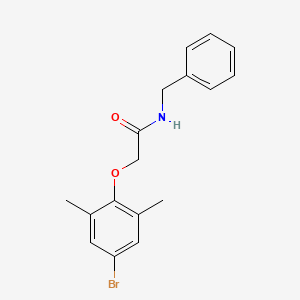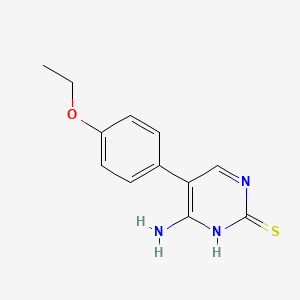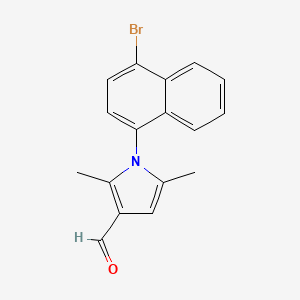
4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine" often involves complex reactions that enhance their biological activities. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor demonstrates the intricate processes involved in producing compounds with significant biological relevance (Romagnoli et al., 2008). Microwave-assisted synthesis methods have also been employed to enhance the efficiency of producing such compounds, as exemplified by the preparation of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), showcasing the importance of innovative approaches in synthetic chemistry (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this category often features a piperazine ring, which significantly influences their chemical and biological properties. For example, studies on organic crystal engineering with 1,4-piperazine-2,5-diones highlight the impact of molecular structure on hydrogen-bonding networks, which is crucial for understanding the compound's behavior in various solvents (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of "4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine" and its derivatives can be complex, involving multiple steps and conditions to achieve desired modifications. For instance, the preparation and characterization of related compounds showcase the chemical reactions necessary to introduce specific functional groups, influencing the overall properties and potential applications of these compounds (Bi, 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their practical application and effectiveness in biological systems. Studies on the synthesis and characterization of poly(piperazinenaminonitriles) provide insights into the solubility and thermal stability, which are essential for determining the compound's suitability for further development (Moore & Kaur, 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of "4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine" and its analogs. The synthesis, crystal, and molecular structure studies provide valuable data on these properties, facilitating the understanding of how these compounds interact in chemical and biological contexts (Balaban et al., 2008).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Analysis
Research has focused on developing improved synthetic methodologies for compounds structurally similar to 4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine. For instance, the study by Wu Qiuye (2005) explored an economical and practical method for synthesizing 1-[(4-chlorophenyl)phenylmethyl]-piperazine, highlighting its potential for industrial applications due to its higher yield and recovery rate (Wu Qiuye, 2005). Such methodologies pave the way for efficient production of related compounds, including 4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine, by providing foundational knowledge on reaction conditions and synthetic routes.
Pharmaceutical Research and Biological Evaluation
The compound's structure is reminiscent of those studied for their potential biological activities. Romagnoli et al. (2008) synthesized and evaluated a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the influence of substituents on biological activity (Romagnoli et al., 2008). This research underscores the potential of compounds like 4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine in medicinal chemistry, particularly in modulating receptor activities through structural modifications.
Crystal Engineering and Molecular Interaction Studies
The investigation into the hydrogen-bond association and crystalline forms of 1,4-piperazine-2,5-diones by Weatherhead-Kloster et al. (2005) provides insights into the solid-state behavior of piperazine derivatives (Weatherhead-Kloster et al., 2005). Understanding these interactions and the resulting polymorphic crystalline forms is crucial for the development of compounds with desired physical and chemical properties, including those related to 4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine.
Propiedades
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c17-15-5-3-14(4-6-15)13-19-7-9-20(10-8-19)18-12-16-2-1-11-21-16/h1-6,11-12H,7-10,13H2/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIADARKKRSWPG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)



![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)